(3S)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide
CAS No.:
Cat. No.: VC20407660
Molecular Formula: C7H8Br2N2OS
Molecular Weight: 328.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8Br2N2OS |
|---|---|
| Molecular Weight | 328.03 g/mol |
| IUPAC Name | (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanamide |
| Standard InChI | InChI=1S/C7H8Br2N2OS/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)/t4-/m0/s1 |
| Standard InChI Key | XPXXMGCSQXXJQF-BYPYZUCNSA-N |
| Isomeric SMILES | C1=C(SC(=C1Br)Br)[C@H](CC(=O)N)N |
| Canonical SMILES | C1=C(SC(=C1Br)Br)C(CC(=O)N)N |
Introduction
(3S)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide is a compound of interest in organic and medicinal chemistry due to its unique structure and potential biological activities. It features a thiophene ring with two bromine substituents, attached to a propanamide backbone. This compound is closely related to (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, but differs in having an amide group instead of a carboxylic acid group.
Synthesis
The synthesis of (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanamide typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, they often start with the preparation of the dibromothiophene moiety, followed by the introduction of the amino and amide functionalities. The synthesis can be complex due to the need for stereoselectivity and the handling of sensitive functional groups.
Biological Activities and Potential Applications
Research on (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanamide is limited, but its structural similarity to neurotransmitter analogs suggests potential biological activities. The compound's unique combination of brominated thiophene and amide functionalities may confer specific interactions with biological targets, although comprehensive studies are needed to fully elucidate its pharmacological profile.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| (3S)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanoic acid | C₇H₇Br₂NO₂S | Thiophene ring with two bromine atoms, carboxylic acid group | Presence of a carboxylic acid instead of an amide group |
| 3-Amino-3-(4-bromo-thiophen-2-yl)propanoic acid | C₇H₈BrNO₂S | Similar structure with one bromine atom | Less halogenation compared to dibrominated variant |
| (3S)-3-Amino-3-(4,5-dibromofuran-2-yl)propanamide | C₇H₈Br₂N₂O₂ | Furan ring instead of thiophene | Different heterocyclic ring |
Research Findings and Future Directions
While detailed research findings specific to (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanamide are scarce, its potential as a building block in medicinal chemistry is significant. Future studies should focus on elucidating its biological activities, optimizing synthetic routes for improved yield and purity, and exploring its interactions with biological targets.
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